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molecular formula C12H18N4O2 B8167800 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline

5-(4-Ethylpiperazin-1-yl)-2-nitroaniline

Cat. No. B8167800
M. Wt: 250.30 g/mol
InChI Key: RYFZIWWRRSSRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434697B2

Procedure details

A mixture of 1-ethyl-piperazine (1.2 mL, 9.6 mmol), 5-fluoro-2-nitro-phenylamine (1 g, 6.4 mmol), DIPEA (1.24 g, 9.6 mmol) in DMF (15 mL) was heated at 80° C. overnight. The reaction mixture was poured into ice water and extracted with EtOAc. The combined extract was washed with brine, dried over anhydrous Na2SO4, and concentrated to obtain a crude product, which was purified by flash chromatography on silica to afford the title compound (1 g, yield: 63%). ESI-MS: 251 [M+H]+.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)[CH3:2].F[C:10]1[CH:11]=[CH:12][C:13]([N+:17]([O-:19])=[O:18])=[C:14]([NH2:16])[CH:15]=1.CCN(C(C)C)C(C)C>CN(C=O)C>[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:10]2[CH:11]=[CH:12][C:13]([N+:17]([O-:19])=[O:18])=[C:14]([NH2:16])[CH:15]=2)[CH2:5][CH2:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N1CCNCC1
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)N)[N+](=O)[O-]
Name
Quantity
1.24 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCN(CC1)C=1C=CC(=C(C1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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